
Ciclopirox-d11 |A-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled metabolite of Ciclopirox β-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Ciclopirox-d11 β-D-Glucuronide is C18H14D11NO8, and it has a molecular weight of 394.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciclopirox-d11 β-D-Glucuronide is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ciclopirox β-D-Glucuronide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the parent compound, Ciclopirox β-D-Glucuronide .
Industrial Production Methods
The industrial production of Ciclopirox-d11 β-D-Glucuronide involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Ciclopirox-d11 β-D-Glucuronide is widely used in scientific research, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Ciclopirox-d11 β-D-Glucuronide exerts its effects by interacting with specific molecular targets and pathways. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it useful for studying drug metabolism and pharmacokinetics. The compound’s mechanism of action involves binding to target proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ciclopirox β-D-Glucuronide: The non-deuterated form of the compound.
Ciclopirox: The parent compound without glucuronidation.
Ciclopirox olamine: A synthetic antifungal agent used in the treatment of superficial mycoses
Ciclopirox-d11 β-D-Glucuronide’s uniqueness lies in its stable isotope labeling, which provides valuable insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C18H25NO8 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D |
InChI Key |
RRBPTSPRUYTJLL-MYZFTKPNSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


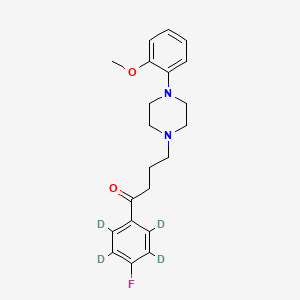
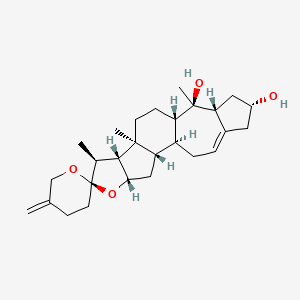

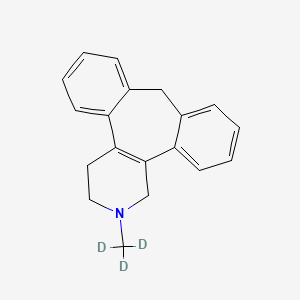
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

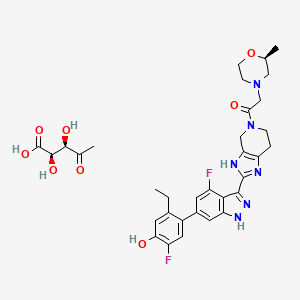
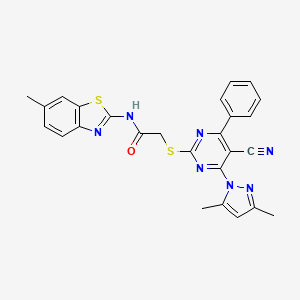
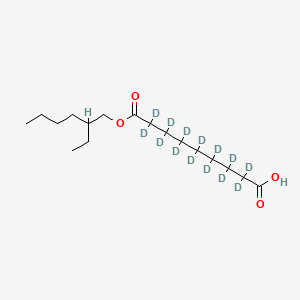
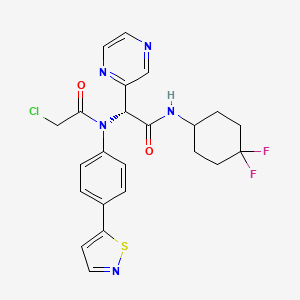

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)


